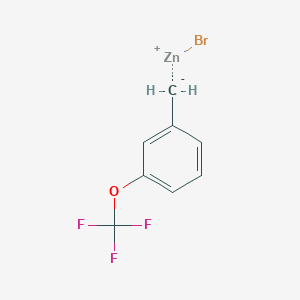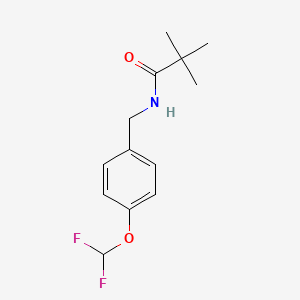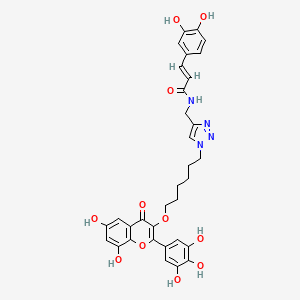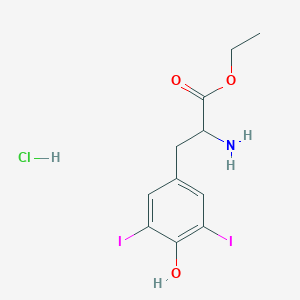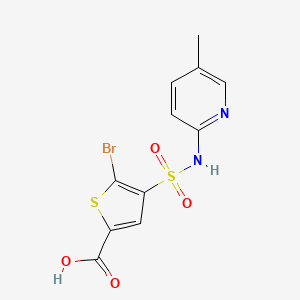
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a bromine atom, a carboxylic acid group, and a sulfonamide group linked to a methylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of thiophene-2-carboxylic acid, followed by the introduction of the sulfonamide group through a nucleophilic substitution reaction with 5-methylpyridin-2-amine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
科学研究应用
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a sulfonamide group and a methylpyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H9BrN2O4S2 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC 名称 |
5-bromo-4-[(5-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O4S2/c1-6-2-3-9(13-5-6)14-20(17,18)8-4-7(11(15)16)19-10(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI 键 |
FAGVTGIVLKHHOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



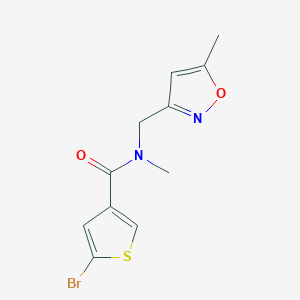
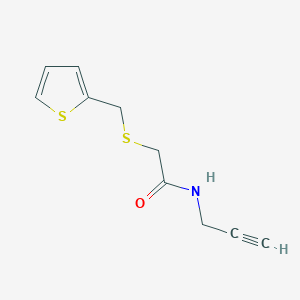

![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
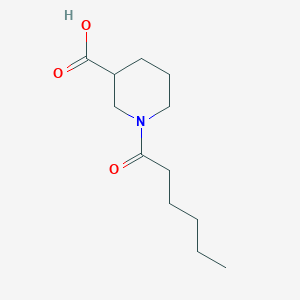
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)

